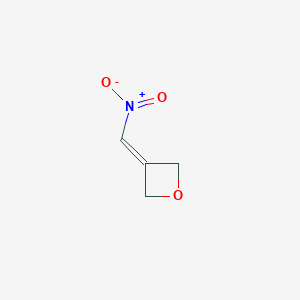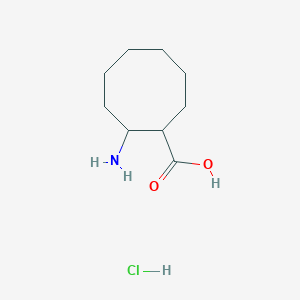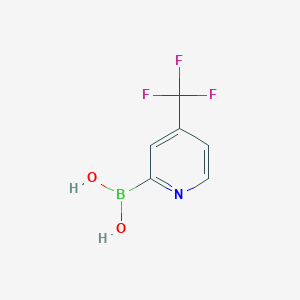
2-溴-5-氯-4-(三氟甲基)吡啶
描述
“2-Bromo-5-chloro-4-(trifluoromethyl)pyridine” is a chemical compound with the molecular formula C6H2BrClF3N . It is used as a substrate in a palladium-catalyzed α-arylation of a Refomatsky reagent .
Synthesis Analysis
The synthesis of “2-Bromo-5-chloro-4-(trifluoromethyl)pyridine” involves various methods. One well-known approach is simultaneous vapor–phase chlorination/fluorination at a high temperature (>300°C) with transition metal-based catalysts such as iron fluoride . This reaction has the advantage that 2-chloro-5-(trifluoromethyl)pyridine, a key intermediate for the synthesis of fluazifop, can be obtained in good yield via a simple one-step reaction .Molecular Structure Analysis
The molecular weight of “2-Bromo-5-chloro-4-(trifluoromethyl)pyridine” is 260.44 . The InChI code is 1S/C6H2BrClF3N/c7-4-2-12-5(8)1-3(4)6(9,10)11/h1-2H and the InChI key is SYBSBIJPNQAETE-UHFFFAOYSA-N .Chemical Reactions Analysis
“2-Bromo-5-chloro-4-(trifluoromethyl)pyridine” is used in the preparation of pyrazolopyridines as kinase LRRK2 inhibitors for treating and preventing cancer and neurodegenerative diseases . It is also used in the synthesis of several crop-protection products .Physical And Chemical Properties Analysis
The physical form of “2-Bromo-5-chloro-4-(trifluoromethyl)pyridine” is liquid . It is stored in a refrigerator and shipped at room temperature .科学研究应用
化学合成和药用应用
2-溴-5-氯-4-(三氟甲基)吡啶是化学合成和药物化学领域中的重要化合物。研究已经突出了它在合成结构复杂分子中的作用。例如,它在合成吡喃吡嘧啶衍生物,特别是5H-吡喃[2,3-d]嘧啶骨架中的应用值得注意,因为它们在药用和制药行业中的生物利用度和更广泛的合成应用方面具有重要意义。Parmar, Vala, & Patel (2023)的综述深入探讨了这些化合物的合成途径,利用各种催化剂开发领先分子。
化学传感和生物应用
吡啶衍生物,如2-溴-5-氯-4-(三氟甲基)吡啶,由于其对离子和中性物种的亲和力,在化学传感中至关重要。这些化合物作为各种环境、农业和生物样品中各种物种的有效化学传感器。此外,它们的生物活性涵盖抗真菌、抗菌、抗氧化和抗癌等多个方面。Abu-Taweel et al. (2022)的全面综述探讨了吡啶衍生物的合成途径、结构表征、药用应用以及在分析化学中作为化学传感器的潜力。
催化和功能化
该化合物在催化和功能化吡啶骨架中的作用至关重要。Manolikakes et al. (2013)的综述讨论了吡啶骨架功能化的各种方法,包括定向金属化或卤素/金属交换,突出了该物质在化学合成中的多功能性和重要性。
作用机制
Target of Action
Similar compounds have been used in the preparation of pyrazolopyridines as kinase lrrk2 inhibitors . These inhibitors are used for treating and preventing cancer and neurodegenerative diseases .
Mode of Action
It’s known that the compound can undergo regioselective deprotonation with lda (lithium diisopropylamide), followed by trapping with carbon dioxide . This process results in the formation of corresponding nicotinic acid .
Biochemical Pathways
It’s known that the compound can be used in the suzuki–miyaura coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Result of Action
It’s known that similar compounds have been used in the preparation of pyrazolopyridines as kinase lrrk2 inhibitors . These inhibitors are used for treating and preventing cancer and neurodegenerative diseases .
Action Environment
It’s known that the compound is a solid at room temperature , and its stability could be influenced by factors such as temperature, humidity, and light exposure.
安全和危害
未来方向
Trifluoromethylpyridine (TFMP) and its derivatives, including “2-Bromo-5-chloro-4-(trifluoromethyl)pyridine”, have been used in the agrochemical and pharmaceutical industries. More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .
生化分析
Biochemical Properties
2-Bromo-5-chloro-4-(trifluoromethyl)pyridine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to act as an inhibitor for certain enzymes, thereby modulating their activity. For instance, it has been observed to inhibit kinase enzymes, which are essential for phosphorylation processes in cells. The interaction between 2-Bromo-5-chloro-4-(trifluoromethyl)pyridine and these enzymes involves binding to the active site, leading to a decrease in enzyme activity and subsequent downstream effects on cellular processes .
Cellular Effects
The effects of 2-Bromo-5-chloro-4-(trifluoromethyl)pyridine on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is critical for cell proliferation and differentiation. By inhibiting specific kinases within this pathway, 2-Bromo-5-chloro-4-(trifluoromethyl)pyridine can lead to reduced cell proliferation and altered gene expression patterns . Additionally, this compound impacts cellular metabolism by modulating the activity of metabolic enzymes, thereby influencing the overall metabolic flux within cells.
Molecular Mechanism
At the molecular level, 2-Bromo-5-chloro-4-(trifluoromethyl)pyridine exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of target enzymes, leading to enzyme inhibition or activation. This binding is often facilitated by the halogen and trifluoromethyl groups, which enhance the compound’s affinity for the enzyme’s active site. Furthermore, 2-Bromo-5-chloro-4-(trifluoromethyl)pyridine can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-5-chloro-4-(trifluoromethyl)pyridine can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Bromo-5-chloro-4-(trifluoromethyl)pyridine remains stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound can lead to sustained inhibition of target enzymes and prolonged alterations in cellular processes, which are important considerations for in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 2-Bromo-5-chloro-4-(trifluoromethyl)pyridine in animal models are dose-dependent. At lower doses, the compound may exhibit minimal toxicity and effectively modulate target enzyme activity. At higher doses, it can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing significant toxicity. These findings are crucial for determining the safe and effective use of 2-Bromo-5-chloro-4-(trifluoromethyl)pyridine in preclinical studies.
Metabolic Pathways
2-Bromo-5-chloro-4-(trifluoromethyl)pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic processing, which can include oxidation, reduction, and conjugation reactions . These metabolic pathways are essential for the compound’s elimination from the body and can influence its overall pharmacokinetic profile. Additionally, 2-Bromo-5-chloro-4-(trifluoromethyl)pyridine can affect metabolic flux by modulating the activity of key metabolic enzymes, thereby altering the levels of specific metabolites within cells.
Transport and Distribution
The transport and distribution of 2-Bromo-5-chloro-4-(trifluoromethyl)pyridine within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes, facilitated by specific transport proteins . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments. These interactions are critical for the compound’s bioavailability and its ability to exert its biochemical effects.
Subcellular Localization
2-Bromo-5-chloro-4-(trifluoromethyl)pyridine exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may be directed to particular organelles or cellular compartments through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, where it can modulate enzyme activity and cellular processes.
属性
IUPAC Name |
2-bromo-5-chloro-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClF3N/c7-5-1-3(6(9,10)11)4(8)2-12-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCNBTHJRJGMTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00695950 | |
| Record name | 2-Bromo-5-chloro-4-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00695950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188476-72-3 | |
| Record name | 2-Bromo-5-chloro-4-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00695950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


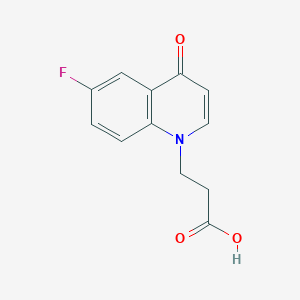
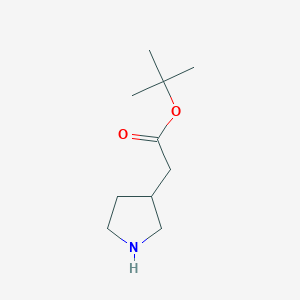
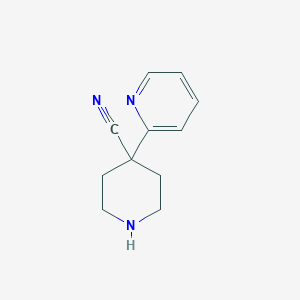
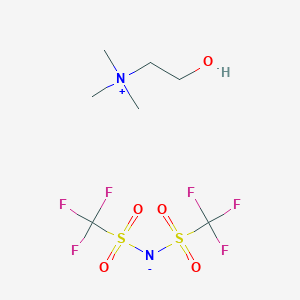
![[3-(Acetylamino)-4-methoxyphenoxy]acetic acid](/img/structure/B1440964.png)
![5-(pyridin-4-yl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1440966.png)
![2-[(2Z)-azepan-2-ylidene]-2-cyanoacetamide](/img/structure/B1440970.png)


